Cas no 1152521-93-1 (1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl-)

Technical Introduction: 1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl-, is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 5-position and a 1-ethylbenzimidazole moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused benzimidazole ring enhances stability and potential bioactivity, while the ethyl and methyl substituents offer tunable solubility and reactivity. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its ability to participate in hydrogen bonding and π-stacking interactions. High purity and well-defined synthetic routes ensure consistent performance in research applications.
1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl- structure
1152521-93-1 structure
商品名:1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl-
CAS番号:1152521-93-1
MF:C13H15N5
メガワット:241.291701555252
CID:5215389

1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl-
    • インチ: 1S/C13H15N5/c1-3-18-11-7-5-4-6-10(11)16-13(18)9-8-15-17(2)12(9)14/h4-8H,3,14H2,1-2H3
    • InChIKey: VLIMWEFXLBZDFE-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(N)=C(C2N(CC)C3=CC=CC=C3N=2)C=N1

1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-74414-0.5g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
0.5g
$480.0 2023-06-27
Enamine
EN300-74414-0.25g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
0.25g
$289.0 2023-06-27
Enamine
EN300-74414-5.0g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
5.0g
$1779.0 2023-06-27
Enamine
EN300-74414-1.0g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
1.0g
$614.0 2023-06-27
Enamine
EN300-74414-0.05g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
0.05g
$135.0 2023-06-27
Enamine
EN300-74414-10.0g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
10.0g
$2638.0 2023-06-27
Enamine
EN300-74414-2.5g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
2.5g
$1202.0 2023-06-27
Enamine
EN300-74414-0.1g
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
1152521-93-1
0.1g
$202.0 2023-06-27

1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl- 関連文献

1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl-に関する追加情報

1H-Pyrazol-5-Amine, 4-(1-Ethyl-1H-Benzimidazol-2-Yl)-1-Methyl-: A Comprehensive Overview

The compound CAS No. 1152521-93-1, also known as 4-(1-Ethyl-1H-Benzimidazol-2-Yl)-1-Methylpyrazolo[3,4-d]Pyrimidinamine, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique electronic properties and biological activities.

Benzimidazole, a key structural component of this compound, is a bicyclic aromatic system consisting of a benzene ring fused with an imidazole ring. The presence of the benzimidazole moiety in this compound contributes to its stability and reactivity, making it a valuable substrate for further chemical modifications. The ethyl group attached to the benzimidazole ring adds to the molecule's flexibility and solubility, which are critical factors in drug design and delivery systems.

The pyrazolo[3,4-d]pyrimidine ring system in this compound is another important feature that enhances its chemical versatility. Pyrazolo[3,4-d]pyrimidines are known for their ability to form hydrogen bonds and participate in π–π interactions, which are essential for molecular recognition and binding in biological systems. The amino group (-NH2) at position 5 of the pyrazole ring further increases the molecule's reactivity and potential for functionalization.

Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. For instance, researchers have reported that pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of certain protein kinases, which are key targets in cancer therapy. The integration of the benzimidazole moiety into this structure has been shown to enhance both the selectivity and potency of these inhibitors.

In addition to its pharmaceutical applications, this compound has also been explored for its potential use in materials science. The rigid aromatic framework of the benzimidazole-pyrazole system makes it an attractive candidate for applications in organic electronics and optoelectronics. Recent advancements in this field have demonstrated that such molecules can exhibit desirable electronic properties, such as high electron mobility and photoluminescence efficiency.

The synthesis of CAS No. 1152521-93-1 involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the benzimidazole ring through condensation reactions between o-aminoaryl compounds and carbonyl precursors, followed by subsequent cyclization reactions to construct the pyrazolo[3,4-d]pyrimidine framework.

One notable aspect of this compound's synthesis is its modular approach, which allows for easy substitution of functional groups at various positions on the molecule. This modularity is crucial for fine-tuning the physical and chemical properties of the compound according to specific applications.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These analytical tools provide detailed insights into the molecular architecture and dynamic behavior of such complex molecules.

Looking ahead, ongoing research into CAS No. 1152521-93-1 is expected to uncover new applications across diverse fields. For instance, ongoing studies are exploring its potential as a building block for advanced materials with tailored electronic properties or as a lead compound for drug discovery programs targeting specific disease pathways.

In conclusion, CAS No. 1152521-93-1, or 4-(1-Ethylbenzimidazolyl)-methylpyrazolo[3,4-d]pyrimidinamine, represents a fascinating example of how complex heterocyclic compounds can be designed and synthesized to address pressing challenges in science and technology.

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